![molecular formula C16H24N2O3 B4762160 N-{3-[(1-ethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4762160.png)
N-{3-[(1-ethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide
Overview
Description
N-{3-[(1-ethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide, also known as EPPA, is a small molecule drug that has been widely used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair and cell survival.
Mechanism of Action
N-{3-[(1-ethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide is a competitive inhibitor of PARP. It binds to the catalytic domain of PARP and prevents the enzyme from catalyzing the transfer of ADP-ribose units to target proteins. This inhibition of PARP activity leads to the accumulation of DNA damage, which triggers cell death or senescence.
Biochemical and Physiological Effects:
N-{3-[(1-ethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide has been shown to induce cell death in a variety of cancer cell lines, including breast, ovarian, and lung cancers. It has also been shown to sensitize cancer cells to radiation and chemotherapy. In addition, N-{3-[(1-ethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide has been shown to induce senescence in normal cells, which may have implications for aging and age-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{3-[(1-ethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide is its specificity for PARP. It does not inhibit other enzymes or proteins, which makes it a valuable tool for studying the role of PARP in DNA repair and cell survival. However, one limitation of N-{3-[(1-ethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide is its relatively low potency compared to other PARP inhibitors. This may require higher concentrations of N-{3-[(1-ethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide to achieve the desired effect, which can be problematic in some experiments.
Future Directions
There are several future directions for the use of N-{3-[(1-ethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide in scientific research. One area of interest is the role of PARP in aging and age-related diseases. N-{3-[(1-ethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide-induced senescence may provide insights into the mechanisms of aging and the development of age-related diseases. Another area of interest is the development of more potent PARP inhibitors based on the structure of N-{3-[(1-ethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide. These inhibitors may have improved efficacy and fewer side effects compared to current PARP inhibitors. Finally, the use of N-{3-[(1-ethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide in combination with other therapies, such as radiation and chemotherapy, may lead to more effective cancer treatments.
Scientific Research Applications
N-{3-[(1-ethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide has been extensively used in scientific research as a tool to study the role of PARP in DNA repair and cell survival. PARP is an enzyme that plays a critical role in the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage, which can result in cell death or senescence. N-{3-[(1-ethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide has been shown to be a potent inhibitor of PARP, and its use has led to significant advancements in our understanding of the role of PARP in DNA repair and cell survival.
properties
IUPAC Name |
3-methoxy-N-[3-oxo-3-(pentan-3-ylamino)propyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-4-13(5-2)18-15(19)9-10-17-16(20)12-7-6-8-14(11-12)21-3/h6-8,11,13H,4-5,9-10H2,1-3H3,(H,17,20)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOJPAAJSSPOSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)CCNC(=O)C1=CC(=CC=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(1-ethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide (non-preferred name) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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